![molecular formula C11H8BrNO3 B1414411 Methyl 4-bromo-5-cyano-2-formylphenylacetate CAS No. 1807024-31-2](/img/structure/B1414411.png)
Methyl 4-bromo-5-cyano-2-formylphenylacetate
Overview
Description
Methyl 4-bromo-5-cyano-2-formylphenylacetate (MBCFPA) is a chemical compound that has been studied extensively in recent years due to its potential applications in various industries and scientific research. MBCFPA is an organic compound that belongs to the class of organobromides, which are compounds containing bromine and carbon atoms. It is a colorless solid with a melting point of 83 °C and a boiling point of 196 °C. MBCFPA has been used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Its unique chemical structure and properties make it an attractive material for a variety of applications.
Scientific Research Applications
Methyl 4-bromo-5-cyano-2-formylphenylacetate has been used in a variety of scientific research applications, including the synthesis of novel compounds, the development of new catalysts, and the study of the structure and properties of organic molecules. It has also been used in the synthesis of polymers and other materials. In addition, Methyl 4-bromo-5-cyano-2-formylphenylacetate has been used in the study of the mechanism of action of various drugs and in the study of the biochemical and physiological effects of various compounds.
Mechanism Of Action
Methyl 4-bromo-5-cyano-2-formylphenylacetate is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, Methyl 4-bromo-5-cyano-2-formylphenylacetate has been shown to inhibit the activity of various other enzymes, such as proteases, phosphatases, and kinases. These enzymes are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
Methyl 4-bromo-5-cyano-2-formylphenylacetate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Methyl 4-bromo-5-cyano-2-formylphenylacetate has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, Methyl 4-bromo-5-cyano-2-formylphenylacetate has been shown to modulate the activity of various other enzymes, including proteases, phosphatases, and kinases. Furthermore, Methyl 4-bromo-5-cyano-2-formylphenylacetate has been shown to modulate the activity of various cellular processes, including cell growth, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
Methyl 4-bromo-5-cyano-2-formylphenylacetate has several advantages and limitations in laboratory experiments. One advantage of using Methyl 4-bromo-5-cyano-2-formylphenylacetate is that it is relatively easy to synthesize, with high yields of up to 95% being reported. In addition, Methyl 4-bromo-5-cyano-2-formylphenylacetate is relatively stable, making it suitable for long-term storage. However, Methyl 4-bromo-5-cyano-2-formylphenylacetate is a toxic compound and should be handled with care. In addition, Methyl 4-bromo-5-cyano-2-formylphenylacetate is a relatively expensive compound, making it less suitable for large-scale experiments.
Future Directions
Methyl 4-bromo-5-cyano-2-formylphenylacetate has a wide range of potential applications in scientific research and industry. In the future, Methyl 4-bromo-5-cyano-2-formylphenylacetate may be used in the development of novel catalysts and polymers, as well as in the development of new drugs and drug delivery systems. In addition, Methyl 4-bromo-5-cyano-2-formylphenylacetate may be used in the study of the mechanism of action of various compounds and in the study of the biochemical and physiological effects of various compounds. Finally, Methyl 4-bromo-5-cyano-2-formylphenylacetate may be used in the development of new materials with unique properties, such as superconductors and nanomaterials.
properties
IUPAC Name |
methyl 2-(4-bromo-5-cyano-2-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(5-13)10(12)3-9(7)6-14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADBKBVGIFMVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-cyano-2-formylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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